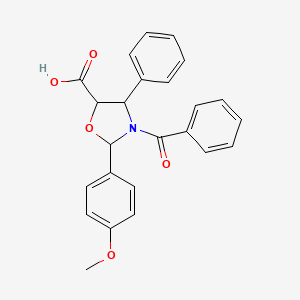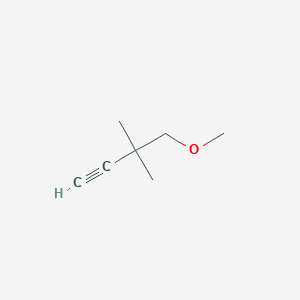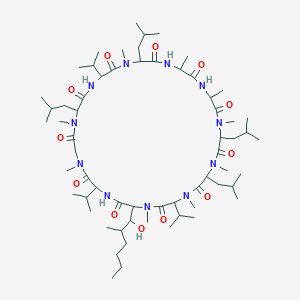![molecular formula C14H14O4 B12098690 4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol CAS No. 4433-09-4](/img/structure/B12098690.png)
4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 4 and 4’ positions, and two hydroxyl groups are attached to the 3 and 3’ positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol can be achieved through several methods. One common approach involves the reaction of benzyl ether with phenylmagnesium halides under suitable conditions . This reaction typically requires a solvent such as diethyl ether and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol involves its interaction with various molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity and binding to specific enzymes or receptors. The pathways involved may include redox reactions, where the compound acts as an electron donor or acceptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxybiphenyl: Lacks the hydroxyl groups present in 4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol.
3,3’-Dimethoxybiphenyl: Has methoxy groups at different positions.
Tetrazolium Blue Chloride: Contains a biphenyl core with additional functional groups.
Uniqueness
4,4’-Dimethoxy[1,1’-biphenyl]-3,3’-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
4433-09-4 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
5-(3-hydroxy-4-methoxyphenyl)-2-methoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,15-16H,1-2H3 |
InChI-Schlüssel |
FCDFDUAKFSLDQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)


![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)




